

Part 1: Core Chemical and Physical Properties

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Compound of Interest

Compound Name: 3,7-Dichloro-1H-indazole

Cat. No.: B11906421

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3,7-Dichloro-1H-indazole is a halogenated aromatic heterocyclic compound. While specific experimental data for this particular isomer is not extensively documented in publicly available literature, its core properties can be reliably predicted based on its structure and data from analogous compounds.

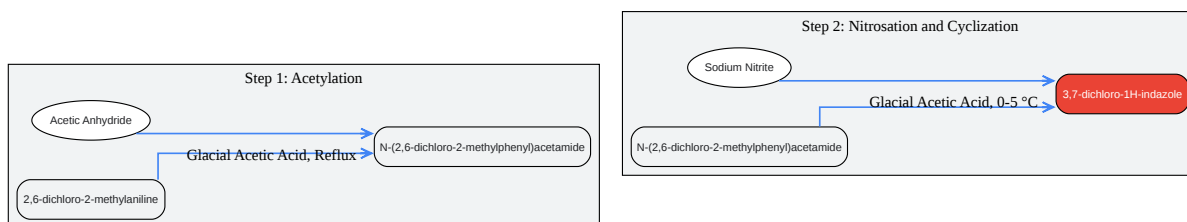
Property	Data	Source(s)
Molecular Formula	C ₇ H ₄ Cl ₂ N ₂	[1]
Molecular Weight	187.03 g/mol	[1]
CAS Number	1388032-69-6	[1]
Appearance	Expected to be a solid at room temperature	[2]
Solubility	Sparingly soluble in water; higher solubility in organic solvents such as DMSO and methanol	[2]
SMILES Code	<chem>C1C=CC=CC2=C1NN=C2Cl</chem>	[1]

Part 2: Synthesis and Mechanistic Insights

The synthesis of chlorinated indazoles is often achieved through the nitrosation of the corresponding chloro-substituted 2-methylacetanilides. A plausible two-step synthesis for **3,7-dichloro-1H-indazole** can be adapted from established protocols for similar compounds, starting from the commercially available 2,6-dichloro-2-methylaniline.[2]

Proposed Synthetic Pathway

The synthesis involves an initial acetylation of the starting aniline, followed by an intramolecular cyclization via nitrosation to form the indazole ring.



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Caption: Proposed two-step synthesis of **3,7-dichloro-1H-indazole**.

Detailed Experimental Protocol

Step 1: Acetylation of 2,6-dichloro-2-methylaniline

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dichloro-2-methylaniline (1 equivalent) in glacial acetic acid.
- Slowly add acetic anhydride (1.2 equivalents) to the solution.

- Heat the reaction mixture to reflux and maintain for 2 hours.
- After cooling to room temperature, pour the reaction mixture into ice-cold water.
- Collect the resulting precipitate by vacuum filtration and wash thoroughly with water to yield N-(2,6-dichloro-2-methylphenyl)acetamide.

Step 2: Intramolecular Cyclization via Nitrosation

- Suspend the N-(2,6-dichloro-2-methylphenyl)acetamide (1 equivalent) from Step 1 in glacial acetic acid in a round-bottom flask.
- Cool the mixture in an ice bath to 0-5 °C.
- Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, ensuring the temperature remains below 10 °C.
- After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour.
- Allow the mixture to warm to room temperature and stir for an additional 2 hours.
- Pour the reaction mixture into ice-cold water.
- Collect the precipitate by vacuum filtration and wash thoroughly with water to obtain crude **3,7-dichloro-1H-indazole**.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Part 3: Structural Elucidation and Spectroscopic Analysis

The definitive identification and purity assessment of the synthesized **3,7-dichloro-1H-indazole** would rely on a combination of standard spectroscopic techniques.

Chemical Structure

Caption: Chemical structure of **3,7-dichloro-1H-indazole**.

Expected Spectroscopic Data

Technique	Expected Characteristics
¹ H NMR	A broad singlet for the N-H proton (>10 ppm). Signals in the aromatic region (7-8 ppm) for the three protons on the benzene ring, with coupling patterns indicative of their positions.
¹³ C NMR	Signals for the seven carbon atoms of the indazole core in the aromatic region. Carbons attached to chlorine atoms will exhibit characteristic downfield shifts.
IR Spectroscopy	A characteristic N-H stretching vibration (around 3150-3000 cm ⁻¹). ^[3] Absorption bands corresponding to C=C and C-N stretching of the aromatic heterocyclic system. ^[2]
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight (187.03 g/mol), with a characteristic isotopic pattern due to the presence of two chlorine atoms. ^[2]

Spectroscopic Interpretation

- ¹H NMR: The proton NMR spectrum is crucial for confirming the substitution pattern on the benzene ring. The chemical shifts and coupling constants of the aromatic protons will definitively establish the 3,7-disubstitution.
- ¹³C NMR: The carbon NMR spectrum will confirm the presence of seven distinct carbon environments in the molecule.
- IR Spectroscopy: The presence of the N-H stretch is a key indicator of the 1H-indazole tautomer, which is generally the more stable form.^{[4][5]}
- Mass Spectrometry: High-resolution mass spectrometry can confirm the elemental composition of the molecule.

Part 4: Safety, Handling, and Storage

While a specific safety data sheet (SDS) for **3,7-dichloro-1H-indazole** is not readily available, the safety precautions for related chlorinated indazole compounds should be followed.

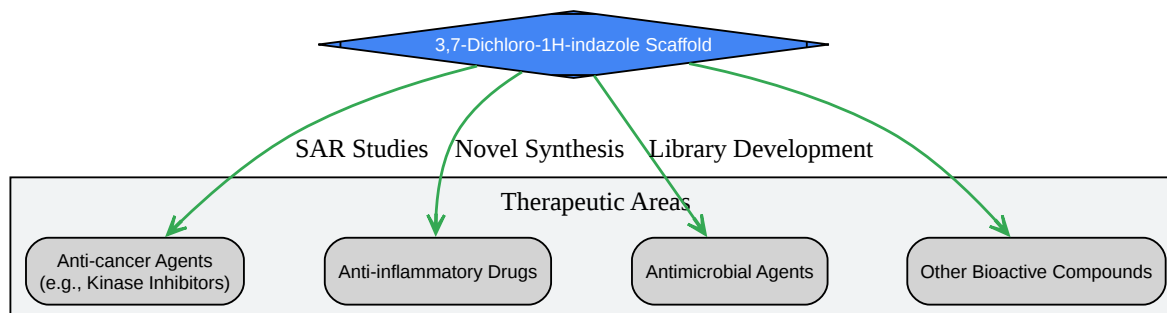
Precaution	Recommendation
Personal Protective Equipment (PPE)	Wear protective gloves, clothing, and eye/face protection.[6]
Handling	Use only in a well-ventilated area or outdoors. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.
Storage	Store in a well-ventilated place. Keep the container tightly closed. Consider storage under an inert atmosphere at room temperature.[7]
In Case of Exposure	Inhalation: Move the person to fresh air. Skin Contact: Wash with plenty of soap and water. Eye Contact: Rinse cautiously with water for several minutes.

Part 5: Applications in Medicinal Chemistry and Drug Discovery

The indazole ring is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and approved drugs.[8][9][10] The introduction of chlorine atoms can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, making **3,7-dichloro-1H-indazole** a valuable building block for developing new therapeutic agents.[2][8]

Role as a Privileged Scaffold

Indazole derivatives are key components in drugs with a wide range of applications, including anti-cancer, anti-inflammatory, and antimicrobial treatments.[2][8][11]



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Caption: Applications of the indazole scaffold in drug discovery.

Structure-Activity Relationship (SAR) Insights

The dichlorophenyl moiety, a feature of **3,7-dichloro-1H-indazole**, can be crucial for the inhibitory activity of certain drug candidates, particularly in the context of kinase inhibition for anti-cancer therapies.[8] This compound serves as an excellent starting point for SAR studies, allowing for systematic modifications at other positions of the indazole ring to optimize potency, selectivity, and pharmacokinetic profiles.

Part 6: Conclusion

3,7-Dichloro-1H-indazole is a heterocyclic compound with significant potential in the field of medicinal chemistry. Its synthesis can be approached through established chemical transformations, and its structure can be unequivocally confirmed using standard spectroscopic methods. As a halogenated derivative of the privileged indazole scaffold, it represents a valuable building block for the synthesis of novel bioactive compounds and for conducting detailed structure-activity relationship studies in drug discovery programs. Proper safety and handling procedures are essential when working with this and related chemical entities.

Part 7: References

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